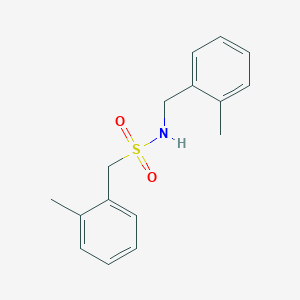
N-(2-甲基苄基)-1-(2-甲基苯基)甲磺酰胺
描述
Synthesis Analysis
The synthesis of compounds closely related to N-(2-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide typically involves reactions with methanesulfonyl chloride and various amine derivatives. For instance, molecules of N,N-Dibenzylmethanesulfonamide, a structurally related compound, are synthesized from methanesulfonyl chloride and dibenzylamine, showcasing the utility of sulfonyl chloride in synthesizing sulfonamide compounds (Datta et al., 2008). Similarly, condensed heteroaromatic ring systems have been synthesized from N-(2-halophenyl)methanesulfonamides, indicating the versatility of halophenyl methanesulfonamides in organic synthesis (Sakamoto et al., 1988).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using crystallographic methods. For example, the structure of N-(3,4-Dimethylphenyl)methanesulfonamide reveals that the amide hydrogen atoms lie on one side of the benzene ring plane, while the methanesulfonyl group is on the opposite side, indicating a possible receptor interaction mode during biological activity (Gowda et al., 2007). A DFT computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide also provides insights into their molecular conformation, NMR chemical shifts, and vibrational transitions, offering a comprehensive understanding of their structure and reactivity (Karabacak et al., 2010).
Chemical Reactions and Properties
Research on compounds similar to N-(2-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide shows a range of chemical reactivities and properties. Studies have explored the synthesis of aminoxyl radicals from N-phenyl-1-(2-oxo-1-azacycloalkyl)-methanesulfonamides, revealing the potential for generating reactive species useful in various chemical transformations (Burian et al., 2006). Another study discusses the vicarious nucleophilic substitutions of hydrogen in certain sulfonamides, highlighting the influence of sulfur-based electron-withdrawing groups on reactivity (Lemek et al., 2008).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structures, can often be inferred from related studies. For instance, the crystal packing and hydrogen bonding patterns in compounds like N-(3,4-Dimethylphenyl)methanesulfonamide provide insights into their physical state and stability (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, can be explored through the synthesis and reaction mechanisms of similar sulfonamides. Studies on the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrate the ability to tailor sulfonamide reactivity for specific synthetic applications (Kondo et al., 2000).
科学研究应用
结构和功能表征
分子堆积和相互作用:结构相似的 N,N-二苄基甲磺酰胺的结构分析提供了分子堆积的见解。分子以反平行阵列方式堆积,磺酰基 O 原子交替突出,表明存在特定的分子间相互作用和固态形式的稳定性 Mrityunjoy Datta 等人,2008.
在拮抗活性中的作用:甲磺酰胺基团的大小和特定取代基在香草素受体的拮抗活性中起着至关重要的作用,表明在设计受体靶向治疗剂中具有潜在应用 Hyeung‐geun Park 等人,2004.
计算分析:基于 DFT 的 N-(2-甲基苯基)甲磺酰胺及其衍生物的研究重点是分子构象、NMR 化学位移和振动跃迁。这些计算分析对于理解电子结构和潜在反应性至关重要 M. Karabacak 等人,2010.
潜在生物活性
碳酸酐酶抑制:与 N-(2-甲基苄基)-1-(2-甲基苯基)甲磺酰胺结构相关的芳香磺酰胺已被研究其对碳酸酐酶同工酶的抑制活性。这些研究为探索类似化合物作为治疗应用的酶抑制剂奠定了基础 C. Supuran 等人,2013.
抗菌和抗真菌活性:源自甲磺酰胺的有机硫化合物已被合成并测试了其对各种革兰氏阳性和革兰氏阴性细菌的抗菌活性。此类研究突出了开发新型抗菌剂的潜力 Ü. Özdemir 等人,2009.
属性
IUPAC Name |
1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-7-3-5-9-15(13)11-17-20(18,19)12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWPQRJBDLRKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)
![N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4629486.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629499.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)
![N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629543.png)
![3,4,8-trimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4629552.png)
![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)
![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)